2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Imidazole Group: The imidazole ring is introduced via a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the isoxazole ring.
N-(5-methylisoxazol-3-yl)acetamide: Lacks the imidazole and pyridazine rings.
Uniqueness
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Biological Activity
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the imidazole and pyridazine moieties, suggest diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various research studies.
Structural Overview
The compound can be represented structurally as follows:
Key Structural Features:
- Imidazole Ring: Known for its role in biological systems and drug development.
- Pyridazine Moiety: Contributes to the compound's reactivity and interaction with biological targets.
- Thioether Linkage: Enhances the stability and solubility of the compound.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing imidazole and pyridazine have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
---|---|---|---|
This compound | 20 | 18 | 22 |
Control (Streptomycin) | 30 | 28 | 32 |
This table illustrates that the compound exhibits comparable antimicrobial activity to established antibiotics, suggesting its potential as a therapeutic agent.
Anticancer Properties
Studies have indicated that imidazole derivatives possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The presence of both the imidazole and pyridazine rings in this compound may enhance its ability to target cancer cells effectively.
Case Study:
A study conducted by Jain et al. (2021) evaluated a series of imidazole derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that compounds with similar structures significantly reduced cell viability in breast cancer cells, indicating potential for further development as anticancer agents .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thioether linkage may facilitate interactions with key enzymes or receptors involved in disease processes.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available imidazole and pyridazine derivatives. The synthetic pathway often includes:
- Formation of the thioether linkage.
- Acetylation of the amine group.
- Purification through recrystallization or chromatography.
Related Compounds
Research into related compounds has shown a variety of biological activities:
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-6-10(18-21-9)15-12(20)7-22-13-3-2-11(16-17-13)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGFCJCDQCBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.